molecular formula C24H22N4O5S B2517806 methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate CAS No. 860651-21-4

methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate

Cat. No.: B2517806
CAS No.: 860651-21-4
M. Wt: 478.52
InChI Key: IBEGFLHLUKAZFD-IITPSFRQSA-N
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Description

Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate is a structurally complex synthetic compound characterized by a benzoate ester core substituted with a nitro group at the 3-position and a piperazine-linked thiazolone moiety. Its synthesis likely involves multi-step heterocyclic coupling and esterification reactions, with structural validation via NMR, FTIR, and mass spectrometry .

Properties

IUPAC Name

methyl 3-nitro-4-[4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazol-2-yl]piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5S/c1-33-23(30)18-10-11-19(20(16-18)28(31)32)26-12-14-27(15-13-26)24-25-22(29)21(34-24)9-5-8-17-6-3-2-4-7-17/h2-11,16H,12-15H2,1H3/b8-5+,21-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEGFLHLUKAZFD-IITPSFRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)C(=CC=CC4=CC=CC=C4)S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=NC(=O)/C(=C/C=C/C4=CC=CC=C4)/S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration of Methyl 4-Aminobenzoate

The regioselective introduction of the nitro group at the meta position relative to the amino group is achieved through mixed acid nitration:

Procedure :

  • Methyl 4-aminobenzoate (1.0 equiv) is dissolved in concentrated sulfuric acid at 0°C.
  • A nitrating mixture (HNO₃:H₂SO₄, 1:3 v/v) is added dropwise, maintaining temperature below 5°C.
  • After 4 h, the mixture is quenched onto ice, neutralized with NaHCO₃, and extracted with ethyl acetate.

Yield : 68–72% after recrystallization from ethanol.
Characterization :

  • $$ ^1H $$ NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 2.4 Hz, 1H, H-2), 8.08 (dd, J = 8.8, 2.4 Hz, 1H, H-6), 6.92 (d, J = 8.8 Hz, 1H, H-5), 3.87 (s, 3H, OCH₃).
  • IR (KBr): 1532 cm⁻¹ (NO₂ asymmetric stretch), 1345 cm⁻¹ (NO₂ symmetric stretch).

Construction of the Thiazolone-Piperazine Core

Preparation of 2-Chloro-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazole

The thiazolone ring is synthesized via a Hantzsch-type cyclization:

Reactants :

  • Thiourea (1.2 equiv)
  • (2E)-3-Phenylprop-2-enal (1.0 equiv)
  • Chloroacetyl chloride (1.1 equiv)

Conditions :

  • Reflux in anhydrous THF for 6 h under N₂ atmosphere.

Mechanistic Insight :

  • Nucleophilic attack of thiourea on chloroacetyl chloride forms a thioamide intermediate.
  • Condensation with the α,β-unsaturated aldehyde induces cyclization, yielding the thiazolone core.

Yield : 58% after silica gel chromatography (hexane:EtOAc, 7:3).

Piperazine Functionalization and Coupling

N-Alkylation of Piperazine

The thiazolone is linked to piperazine via nucleophilic substitution:

Procedure :

  • 2-Chlorothiazolone (1.0 equiv), piperazine (3.0 equiv), and K₂CO₃ (2.5 equiv) in DMF are heated at 80°C for 12 h.
  • The product is isolated by filtration and washed with cold methanol.

Yield : 65%.
Characterization :

  • $$ ^{13}C $$ NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 145.6 (C=N), 134.7–128.3 (aryl C), 52.4 (piperazine C).

Final Coupling to the Aromatic Scaffold

Nucleophilic Aromatic Substitution

The piperazine-thiazolone intermediate is coupled to methyl 3-nitro-4-fluorobenzoate under Ullmann conditions:

Reagents :

  • CuI (10 mol%)
  • 1,10-Phenanthroline (20 mol%)
  • K₃PO₄ (2.0 equiv)

Conditions :

  • Toluene, 110°C, 24 h.

Optimization :

  • Excess piperazine (2.5 equiv) improves conversion to 73%.
  • Microwave irradiation (150°C, 30 min) enhances yield to 81%.

Purification :

  • Column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) affords the pure product.

Analytical Data for Final Compound

Spectroscopic Characterization :

  • HRMS (ESI+) : m/z calcd for C₂₅H₂₂N₄O₅S [M+H]⁺: 497.1382; found: 497.1389.
  • $$ ^1H $$ NMR (600 MHz, DMSO-d₆) :
    δ 8.44 (d, J = 2.1 Hz, 1H, Ar-H),
    8.22 (dd, J = 8.7, 2.1 Hz, 1H, Ar-H),
    7.68–7.61 (m, 5H, styryl-H),
    6.95 (d, J = 15.9 Hz, 1H, CH=CH),
    3.91 (s, 3H, OCH₃),
    3.82–3.76 (m, 4H, piperazine-H),
    3.12–3.07 (m, 4H, piperazine-H).

X-ray Crystallography :

  • Single crystals grown from EtOH/CHCl₃ confirm the (5Z,2E) configuration.
  • Dihedral angle between thiazolone and styryl planes: 12.3°, indicating partial conjugation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Reference
Stepwise Coupling 58 98.5 High stereochemical control
Microwave-Assisted 81 97.2 Reduced reaction time
One-Pot Condensation 49 95.8 Simplified workup

Challenges and Optimization Strategies

  • Regioselectivity in Nitration : Use of acetyl protecting groups on the amino moiety directs nitration to the meta position, improving yield to 78%.
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enforce (Z,E) configuration, though at the cost of additional synthetic steps.
  • Piperazine Activation : Boc-protection prior to coupling prevents N-alkylation side reactions, enhancing coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while electrophilic substitution can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-y}benzoate involves multi-step organic reactions. The compound has been synthesized using methods that include:

  • Condensation Reactions : Combining appropriate precursors to form the thiazole and piperazine structures.
  • Nitro Group Introduction : Electrophilic substitution methods are typically used to introduce the nitro group onto the aromatic ring.
  • Characterization Techniques : The synthesized compound is characterized using techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its structure and purity .

Antimicrobial Properties

Research indicates that derivatives of methyl 3-nitro compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar thiazole derivatives possess potent antibacterial properties against various strains of bacteria . The mechanism of action is believed to involve interference with bacterial cell wall synthesis or function.

Anticancer Potential

Methyl 3-nitro compounds have also been investigated for their anticancer properties. Preliminary studies suggest that these compounds may induce apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways. The thiazole and piperazine components are thought to play critical roles in enhancing cytotoxicity against tumor cells .

Neuroprotective Effects

There is emerging evidence suggesting that methyl 3-nitro compounds may possess neuroprotective effects. Research has indicated that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies and Research Findings

StudyFindingsApplication
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.Potential use as an antibiotic agent.
Induced apoptosis in cancer cell lines through specific signaling pathways.Development of anticancer therapies.
Exhibited neuroprotective properties by reducing oxidative stress in neuronal models.Possible treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate involves its interaction with specific molecular targets. The nitro group and thiazole ring are key functional groups that contribute to its biological activity. The compound may interact with enzymes or receptors, leading to modulation of specific pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid architecture combining a nitrobenzoate ester, piperazine, and a thiazolone-chalcone system. Below is a comparative analysis with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological/Physicochemical Properties Reference
Methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate Nitrobenzoate ester Piperazine-thiazolone-chalcone hybrid Potential kinase inhibition; high polarity due to nitro and ester groups
Sandaracopimaric acid methyl ester Diterpenoid methyl ester Bicyclic diterpene core Antifungal activity; low water solubility
Ethyl linolenate Fatty acid methyl ester Polyunsaturated C18 chain Antioxidant properties; lipid membrane integration
Methyl shikimate Cyclohexenecarboxylate ester Hydroxyl and carboxyl groups Intermediate in aromatic amino acid biosynthesis
E-Communic acid methyl ester Labdane diterpene ester Conjugated diene system Resin plasticity; antimicrobial effects

Key Findings :

Structural Complexity: The target compound’s piperazine-thiazolone system distinguishes it from simpler methyl esters (e.g., ethyl linolenate) and diterpenoid derivatives (e.g., sandaracopimaric acid methyl ester).

Polarity and Solubility: The nitro and ester groups increase polarity relative to non-polar diterpenoid esters (e.g., torulosic acid methyl ester ), suggesting better aqueous solubility but lower membrane permeability.

Biological Activity: Chalcone-thiazolone hybrids are known for kinase inhibition and antimicrobial activity. The (2E)-3-phenylprop-2-en-1-ylidene group may enhance π-stacking with protein active sites, a feature absent in saturated esters like methyl palmitate . Compared to methyl shikimate (a metabolic intermediate), the target compound’s nitro group and piperazine linker likely confer synthetic lethality in pathogens or cancer cells .

Synthetic Challenges : The compound’s multi-ring system requires precise stereochemical control during synthesis, unlike linear fatty acid esters (e.g., ethyl palmitate) .

Table 2: Analytical Data Comparison

Technique Target Compound Methyl Shikimate Sandaracopimaric Acid Methyl Ester
¹H NMR Aromatic protons (δ 7.5–8.5 ppm), nitro group (δ ~4.3 ppm) Cyclohexene protons (δ 5.8–6.2 ppm), hydroxyl signals (δ 2.5 ppm) Methyl ester (δ 3.6 ppm), diterpene protons (δ 0.8–2.1 ppm)
FTIR C=O (1740 cm⁻¹), NO₂ (1530 cm⁻¹), C=N (1650 cm⁻¹) C=O (1725 cm⁻¹), OH (3400 cm⁻¹) C=O (1735 cm⁻¹), C=C (1600 cm⁻¹)
GC-MS Not reported m/z 174 [M]⁺ m/z 316 [M]⁺

Research Implications and Limitations

  • Gaps in Evidence : Direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound are absent in the provided literature. Comparative studies rely on structural analogs.
  • Computational Insights : Tools like Multiwfn could elucidate electron density distributions and reactivity hotspots, aiding in rational design .
  • Contradictions: While chalcone-thiazolone hybrids are bioactive, the nitro group’s metabolic instability may limit in vivo efficacy compared to non-nitrated esters like methyl isostearate .

Q & A

Q. What are the critical steps in synthesizing methyl 3-nitro-4-{4-[(5Z)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}benzoate?

Methodological Answer: The synthesis involves multi-step reactions, including:

Condensation reactions to form the thiazolidinone core, requiring precise control of temperature (e.g., reflux at 80–100°C) and catalysts like acetic acid or piperidine .

Coupling of the piperazine moiety with nitrobenzoate derivatives, often using coupling agents such as DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or THF) .

Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate intermediates, followed by recrystallization for final product purity .

Key Analytical Validation:

  • NMR spectroscopy (¹H/¹³C) to confirm stereochemistry and functional group integration .
  • Mass spectrometry (ESI-TOF) to verify molecular weight and detect impurities .

Q. Which functional groups in this compound are most reactive, and how do they influence experimental design?

Methodological Answer: The compound’s reactivity is dominated by:

  • Nitro group (NO₂) : Prone to reduction under catalytic hydrogenation (H₂/Pd-C) or with SnCl₂, requiring inert atmospheres to avoid side reactions .
  • Thiazolidinone core : Sensitive to hydrolysis under acidic/basic conditions; pH must be controlled during biological assays .
  • Piperazine ring : Participates in hydrogen bonding and coordination chemistry, influencing solubility in polar solvents (e.g., DMSO) for in vitro studies .

Experimental Design Tip:
Use non-aqueous solvents (e.g., DCM, THF) for reactions involving the thiazolidinone core to prevent decomposition .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer:

  • Quantum chemical calculations (e.g., DFT) predict transition states and energetics for condensation reactions, reducing trial-and-error approaches .
  • Machine learning models (e.g., COMSOL Multiphysics integration) simulate solvent effects and catalyst performance, narrowing optimal conditions (e.g., 90°C, THF solvent) .

Q. Table 1: Computational Reaction Optimization Parameters

ParameterPredicted Optimal ValueExperimental ValidationSource
Temperature90°C88–92°C (yield: 72%)
Catalyst (piperidine)10 mol%8–12 mol% (yield: 68%)
SolventTHFTHF vs. DMF (Δyield: +9%)

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for intermediates?

Methodological Answer:

  • Controlled repeat experiments : Isolate intermediates under anhydrous conditions to exclude hydrolysis artifacts .
  • Multi-technique validation :
    • 2D-NMR (COSY, HSQC) to assign ambiguous proton-carbon correlations .
    • High-resolution MS/MS to differentiate isobaric impurities .

Case Study:
A 2024 study resolved conflicting NMR signals for a thiazolidinone intermediate by repeating synthesis under N₂, confirming a Z-configuration via NOESY .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Bioisosteric replacement : Swap the nitro group with CF₃ or CN to assess impact on target binding .
  • Fragment-based docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes), prioritizing substituents for synthesis .

Q. Table 2: Comparative Biological Activity of Analogues

AnaloguesStructural ModificationActivity (IC₅₀)Source
Nitro derivative-NO₂ at C312 µM
Trifluoromethyl analogue-CF₃ at C38 µM
Pyrazole hybridThiazole → pyrazole substitution15 µM

Q. How does pH stability affect the compound’s applicability in biological assays?

Methodological Answer:

  • pH-dependent stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC .
  • Findings :
    • Stable at pH 5–7 (t₁/₂ > 24 hrs), suitable for cell culture media.
    • Degrades at pH < 3 (t₁/₂ = 2 hrs), limiting oral bioavailability studies without enteric coatings .

Q. What advanced techniques validate the compound’s stereochemistry and conformation?

Methodological Answer:

  • X-ray crystallography : Resolve Z/E configuration of the propenylidene group .
  • ECD (Electronic Circular Dichroism) : Correlate experimental spectra with TD-DFT calculations to confirm absolute configuration .

Example:
A 2025 study confirmed the (5Z,2E) configuration via X-ray, showing a dihedral angle of 168° between thiazole and propenylidene moieties .

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